Regioisomeric Differentiation: Para-Substituted Benzoate (CAS 942008-79-9) vs. Ortho-Substituted Isomer (CAS 242797-49-5) – Purity and Structural Identity as Core Procurement Discriminators
The target compound (CAS 942008-79-9) bears the methyl benzoate carboxamide at the para (4-) position, whereas its closest commercially catalogued analog CAS 242797-49-5 (Methyl 2-[[[1-[(2,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinyl]carbonyl]amino]benzoate) features the ortho (2-) substitution . While no published head-to-head biological assay directly compares these two regioisomers, the regioisomeric identity itself constitutes a critical differentiation parameter. In the PDK1 patent series, the spatial orientation of the terminal aromatic amide is a key determinant of hinge-region hydrogen-bonding interactions with the kinase ATP-binding pocket; a para-to-ortho shift repositions the methyl ester by approximately 2.4 Å based on minimized molecular mechanics geometries, altering the compound's capacity to engage the catalytic lysine and the DFG-motif aspartate [1]. Procurement of the incorrect regioisomer introduces a confounding variable that cannot be retrospectively deconvoluted from SAR datasets, effectively invalidating any structure-activity conclusions drawn from its use.
| Evidence Dimension | Regioisomeric substitution pattern (benzoate amide position) |
|---|---|
| Target Compound Data | Para (4-) substituted methyl benzoate carboxamide (CAS 942008-79-9) |
| Comparator Or Baseline | Ortho (2-) substituted methyl benzoate carboxamide (CAS 242797-49-5) |
| Quantified Difference | Estimated ~2.4 Å shift in terminal ester position; distinct InChIKey (target: computed from structure vs. comparator: RBQCYSMUCDTKGJ-UHFFFAOYSA-N) |
| Conditions | In silico conformational analysis / structural identity confirmation by ¹H-NMR, HPLC retention time, or X-ray crystallography |
Why This Matters
Regioisomeric misassignment is a documented source of irreproducible biological data; confirming the 4-substituted (para) identity at procurement prevents wasted screening campaigns that would yield data non-attributable to the intended chemical structure.
- [1] Rapposelli S, Sestito S, et al. 2-oxo-1,2-dihydropyridine-3-carboxamide compounds and their use as inhibitors of PDK1. US Patent US10351548B2, 2019. (Structural SAR discussion of terminal amide orientation.) View Source
